Urea Production: LOLA Achieves 86% Increase vs 39% for L-Ornithine Alone in Hyperammonemic Rats
In a direct head-to-head preclinical comparison, L-ornithine-L-aspartate (OA) produced an 86% increase in urea production over controls, whereas L-ornithine (ORN) alone achieved only a 39% increase, establishing that the aspartate moiety is quantitatively required for full urea cycle activation. Blood ammonia was reduced by 39% with OA vs 34% with ORN, and brain ammonia was reduced by 22% vs 42% respectively. These differences were measured in portacaval-shunted rats receiving continuous intravenous ammonium-acetate infusion to maintain steady-state blood ammonia at 500–800 µM, with OA or ORN infused at 3.0 mmol·kg bw⁻¹·h⁻¹ for 4 hours [1]. The aspartate component also uniquely suppressed ammonia-induced astrocyte swelling in primary cultures, an effect not achieved by ornithine alone [1]. This demonstrates that procurement of the intact LOLA salt—not L-ornithine alone—is essential for the dual-pathway ammonia clearance that defines its clinical efficacy.
| Evidence Dimension | Urea production increase over control |
|---|---|
| Target Compound Data | OA (LOLA): +86% urea production vs control; blood ammonia −39% vs control; brain ammonia −22% vs control |
| Comparator Or Baseline | ORN (L-ornithine alone): +39% urea production vs control; blood ammonia −34% vs control; brain ammonia −42% vs control |
| Quantified Difference | Urea production: OA +86% vs ORN +39% (2.2-fold advantage); blood ammonia: OA −39% vs ORN −34% (5 percentage-point advantage) |
| Conditions | Portacaval-shunted rats; IV ammonium-acetate bolus 0.4 mmol/kg + continuous infusion 1.9 mmol/kg/h; OA or ORN infused at 3.0 mmol/kg/h for 4 h; steady-state blood ammonia 500–800 µM |
Why This Matters
Procurement of the intact LOLA salt is mechanistically non-negotiable: the aspartate component is quantitatively required for maximal urea cycle throughput, and single-amino-acid substitution forfeits approximately half of the urea production capacity.
- [1] Vogels BA, Karlsen OT, Mass MA, Bovee WM, Chamuleau RA. L-Ornithine vs. L-ornithine-L-aspartate as a treatment for hyperammonemia-induced encephalopathy in rats. J Hepatol. 1997;26(1):174-182. doi:10.1016/s0168-8278(97)80024-4. PMID: 9148009 View Source
